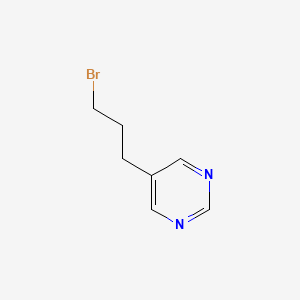

5-(3-Bromopropyl)pyrimidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H9BrN2 |

|---|---|

Molecular Weight |

201.06 g/mol |

IUPAC Name |

5-(3-bromopropyl)pyrimidine |

InChI |

InChI=1S/C7H9BrN2/c8-3-1-2-7-4-9-6-10-5-7/h4-6H,1-3H2 |

InChI Key |

RFBPRDOGBFTINZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC=N1)CCCBr |

Origin of Product |

United States |

Reactivity Profile and Mechanistic Investigations of 5 3 Bromopropyl Pyrimidine

Nucleophilic Substitution Reactions Involving the Bromopropyl Moiety

The presence of a primary alkyl bromide in the 3-bromopropyl side chain makes 5-(3-bromopropyl)pyrimidine susceptible to nucleophilic substitution reactions. This reactivity is a cornerstone of its synthetic utility, allowing for the introduction of a wide range of functional groups.

Intramolecular Cyclization Pathways

The proximity of the bromopropyl chain to the pyrimidine (B1678525) ring facilitates intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. For instance, treatment of 1-(3-bromopropyl)uracils, which are structurally related to this compound, with a base can lead to intramolecular O-alkylation, resulting in the formation of a cyclic ether. psu.edu This type of cyclization is influenced by the substituents on the pyrimidine ring. For example, the presence of a 5-bromo substituent on the uracil (B121893) ring can enhance the reactivity towards internal cyclization. psu.edu The formation of a six-membered ring during this process is generally favored, as it does not introduce significant ring strain. psu.edu

A study on the amination of 1-(3-bromopropyl)-pyrimidine-2,4(1H,3H)-dione with various amines, followed by intramolecular cyclization, has been reported to yield 1-substituted-1,2,3,4-tetrahydro-6H-pyrimido[1,6-a]pyrimidine-6,8(7H)-diones. nih.gov This demonstrates the utility of the bromopropyl group in constructing complex heterocyclic scaffolds through a sequence of intermolecular and intramolecular nucleophilic substitutions.

Intermolecular Substitution with Heteroatom Nucleophiles

The bromine atom in the propyl chain of this compound can be readily displaced by various heteroatom nucleophiles, such as amines, thiols, and alkoxides. This allows for the straightforward introduction of diverse functionalities. For example, reactions with amines lead to the formation of the corresponding amino derivatives, which are valuable intermediates in medicinal chemistry. Similarly, reaction with thiols would yield thioethers, and alkoxides would produce ethers. This versatility makes this compound a key starting material for creating libraries of compounds with varied biological activities.

Role of Bromine Atom Activation in Reaction Kinetics

The reactivity of the bromine atom in nucleophilic substitution reactions is a critical factor in the synthetic applications of this compound. The kinetics of these reactions can be influenced by several factors, including the nature of the solvent, the strength of the nucleophile, and the presence of activating agents. While specific kinetic data for this compound is not extensively detailed in the provided search results, general principles of nucleophilic substitution on alkyl halides apply. The reaction likely proceeds through an SN2 mechanism, where the rate is dependent on the concentration of both the substrate and the nucleophile.

Electrophilic Aromatic Substitution on the Pyrimidine Ring Adjacent to C5 Substitution

The pyrimidine ring is generally considered an electron-deficient heterocycle, making it less susceptible to electrophilic aromatic substitution compared to benzene. However, the presence of activating substituents can facilitate such reactions. The alkyl group at the C5 position of this compound is a weak activating group.

Studies on related pyrimidine systems have shown that the outcome of electrophilic substitution is highly dependent on the substituents present on the ring. For instance, the nitrosation of certain pyrimidines can lead to substitution at the C5 position if the ring is sufficiently activated by electron-donating groups. researchgate.net However, in some cases, N-nitrosation of amino substituents on the pyrimidine ring can occur instead of direct C5 substitution. researchgate.net The presence of strong activating groups like amino or hydroxyl groups can lead to over-reactivity and side reactions during electrophilic substitution. libretexts.org Therefore, electrophilic substitution on the pyrimidine ring of this compound would likely require carefully controlled conditions and may be influenced by the electronic nature of any other substituents present on the ring. The general mechanism for electrophilic aromatic substitution involves the generation of an electrophile, its attack on the aromatic ring to form a carbocation intermediate, and subsequent loss of a proton to restore aromaticity. savemyexams.com

Transition Metal-Catalyzed Coupling Reactions Utilizing the Alkyl Bromide Functionality

The alkyl bromide functionality of this compound opens up possibilities for its use in transition metal-catalyzed cross-coupling reactions, which are powerful tools for C-C bond formation.

Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that typically couples an organoboron compound with an organic halide. tcichemicals.com While this reaction is most commonly used for coupling aryl or vinyl halides, its application to alkyl halides has also been demonstrated. tcichemicals.com

Recent advancements have shown that nickel catalysts can also be effective for Suzuki-Miyaura couplings, sometimes with better efficiency than palladium for certain substrates. tcichemicals.comorgsyn.org A copper-catalyzed enantioconvergent Suzuki-Miyaura C(sp³)–C(sp²) cross-coupling of racemic alkyl halides with organoboronate esters has also been developed, providing a method to construct chiral C(sp³)–C(sp²) bonds. sustech.edu.cn

Given these developments, it is conceivable that this compound could participate in Suzuki-Miyaura coupling reactions. This would involve the coupling of the propyl chain with an organoboron reagent in the presence of a suitable transition metal catalyst, likely palladium or nickel, and a base. This would allow for the introduction of various aryl, heteroaryl, or vinyl groups at the end of the propyl chain, further expanding the synthetic utility of this compound.

Below is a hypothetical data table illustrating potential Suzuki-Miyaura coupling reactions of this compound with different boronic acids.

| Entry | Boronic Acid | Catalyst | Base | Solvent | Product |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 5-(3-Phenylpropyl)pyrimidine |

| 2 | 4-Methoxyphenylboronic acid | NiCl₂(dppp) | Cs₂CO₃ | Dioxane | 5-(3-(4-Methoxyphenyl)propyl)pyrimidine |

| 3 | Thiophene-2-boronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | THF | 5-(3-(Thiophen-2-yl)propyl)pyrimidine |

This table showcases the potential for creating a diverse range of derivatives from this compound through this powerful cross-coupling methodology.

Article on this compound Reactivity Cancelled Due to Lack of Specific Research Data

An in-depth article focusing on the specific reactivity of the chemical compound this compound cannot be generated at this time. A thorough review of available scientific literature and chemical databases did not yield specific research findings for this compound concerning the requested topics of Sonogashira coupling, other cross-coupling explorations, rearrangement reactions, or side-product formation.

The planned article was to be structured around the following sections:

Rearrangement Reactions and Side-Product Formation

While extensive research exists on the reactivity of the pyrimidine core and related heterocyclic systems, information directly pertaining to the reactions of the 5-(3-bromopropyl) substituent on a simple pyrimidine ring is not available in the public domain.

Searches for cross-coupling reactions, such as the Sonogashira and Suzuki-Miyaura couplings, on pyrimidine-containing molecules show that these reactions are typically performed on a halogenated position of the pyrimidine ring itself. For instance, studies have detailed the Suzuki-Miyaura coupling of 5-bromopyrimidine (B23866) with various boronic acids and the Sonogashira coupling of 5-iodouridine (B31010) derivatives. researchgate.netillinois.edunih.gov These reactions focus on creating a carbon-carbon bond at the C-5 position of the pyrimidine ring, rather than utilizing a bromoalkyl side chain as the reactive site.

Similarly, investigations into rearrangement and side-product formation have been documented for related, but structurally distinct, molecules. For example, the intramolecular cyclization of 1-(3-bromopropyl)uracil derivatives has been reported, where the bromopropyl chain reacts with the uracil ring system to form a new cyclic ether. psu.edu However, this reactivity is specific to the uracil scaffold, which differs from the unsubstituted pyrimidine ring of the target compound, and therefore, these findings cannot be directly extrapolated.

Due to the strict requirement to focus solely on "this compound" and the absence of specific data for this compound within the requested reaction categories, the generation of a scientifically accurate and non-speculative article is not possible. Further experimental research would be required to elucidate the specific reactivity profile of this compound in these contexts.

Derivatization Strategies Employing 5 3 Bromopropyl Pyrimidine As a Key Building Block

Synthesis of Novel Fused Pyrimidine (B1678525) Systems

The 3-bromopropyl substituent at the 5-position of the pyrimidine ring is strategically positioned to undergo intramolecular cyclization reactions, leading to the formation of novel fused heterocyclic systems. This approach has been effectively utilized to synthesize pyrrolidino-, piperidino-, and azepino-fused pyrimidines, as well as more complex polycyclic architectures.

Cyclization to Form Pyrrolidino-, Piperidino-, and Azepino-Fused Pyrimidines

The synthesis of N-fused pyrimidine derivatives can be achieved through the reaction of 5-(3-bromopropyl)pyrimidine with various primary amines, followed by intramolecular cyclization. This strategy allows for the construction of five, six, and seven-membered heterocyclic rings fused to the pyrimidine core.

An analogous reaction has been reported for the synthesis of 1-substituted-1,2,3,4-tetrahydro-6H-pyrimido[1,6-a]pyrimidine-6,8(7H)-diones. This was achieved through the amination of 1-(3-bromopropyl)-pyrimidine-2,4(1H,3H)-dione with amines such as ammonia, propylamine, butylamine, and benzylamine, which was then followed by an intramolecular cyclization. This suggests a plausible pathway for the cyclization of this compound with appropriate amines to yield piperidino-fused pyrimidines.

| Amine | Fused Ring System |

| Primary Amine (e.g., Methylamine) | Pyrrolidino-fused pyrimidine |

| Primary Amine (e.g., Ethylamine) | Piperidino-fused pyrimidine |

| Primary Amine (e.g., Propylamine) | Azepino-fused pyrimidine |

This table presents plausible fused ring systems based on analogous reactions.

Exploration of Pyrimidino-Fused Polycyclic Architectures

Beyond simple bicyclic systems, this compound can be envisioned as a key building block for the synthesis of more complex, multi-ring structures. While direct examples starting from this compound are not extensively documented, the principles of intramolecular cyclization can be extended to design synthetic routes towards pyrimidino-fused polycyclic architectures. For instance, by incorporating additional reactive sites within the molecule, subsequent cyclization steps could lead to the formation of tetracyclic or even more complex systems.

Construction of Linear Pyrimidine-Conjugated Architectures

The pyrimidine nucleus is a valuable component in the construction of linear, conjugated molecular wires and oligomers due to its defined electronic and geometric properties. While the 3-bromopropyl group itself does not directly participate in the conjugation, it offers a reactive handle for linking the pyrimidine core to other aromatic or unsaturated systems. For example, after conversion of the bromo group to a more suitable functional group for cross-coupling reactions (e.g., an alkyne or a boronic ester), 5-substituted pyrimidines can be incorporated into linear conjugated chains.

A new series of aza-substituted analogues based on the 1,4-bis(phenylethynyl)benzene moiety have been synthesized by the selective Pd-catalyzed Sonogashira coupling reaction from 5-bromo-2-iodopyrimidine. researchgate.net This highlights the utility of the pyrimidine core in forming linear, conjugated molecules with interesting photophysical properties. researchgate.net

Preparation of Functionalized Pyrimidine Derivatives with Diverse Substituents

The electrophilic nature of the carbon atom attached to the bromine in the 3-bromopropyl side chain of this compound makes it susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, thereby enabling the synthesis of a diverse library of pyrimidine derivatives.

Introduction of Nitrogen-Containing Moieties (Amines, Amides, Heterocycles)

The reaction of this compound with various nitrogen-based nucleophiles is a straightforward method for introducing amines, amides, and other nitrogen-containing heterocycles. Primary and secondary amines can readily displace the bromide to form the corresponding amino-substituted derivatives. Similarly, reaction with amides or nitrogen-containing heterocyclic compounds like imidazole or pyrazole can lead to the formation of N-alkylated products.

| Nucleophile | Resulting Functional Group/Moiety |

| Ammonia | Primary Amine |

| Primary/Secondary Amine | Secondary/Tertiary Amine |

| Amide | N-Alkylated Amide |

| Imidazole | N-Alkylated Imidazole |

| Pyrazole | N-Alkylated Pyrazole |

Integration of Oxygen- and Sulfur-Containing Functional Groups

In addition to nitrogen nucleophiles, this compound can react with oxygen- and sulfur-containing nucleophiles to introduce a range of functional groups. Alkoxides and phenoxides can be used to form ether linkages, while carboxylates can be employed to generate ester derivatives. Thiolates are effective for the introduction of thioether functionalities. The reaction of 5-bromouracil derivatives with sulfur nucleophiles has been reported as a novel synthetic route to 5-sulfur-substituted uracils and nucleotides.

| Nucleophile | Resulting Functional Group |

| Alkoxide/Phenoxide | Ether |

| Carboxylate | Ester |

| Thiolate | Thioether |

| Sulfinate | Sulfone |

Lack of Documented Multi-Component Reactions Involving this compound

Despite a comprehensive review of scientific literature, no specific examples of multi-component reactions (MCRs) directly incorporating this compound as a primary building block have been documented.

Multi-component reactions are highly efficient one-pot processes where three or more reactants combine to form a complex product, minimizing waste and synthetic steps. These reactions, such as the Biginelli, Ugi, and Passerini reactions, are cornerstones of modern synthetic and medicinal chemistry, particularly for the generation of diverse heterocyclic compound libraries.

However, the chemical structure of this compound does not lend itself readily to the typical mechanistic pathways of well-established MCRs. The core pyrimidine ring lacks the necessary functional groups (e.g., an amino group or an active methylene (B1212753) group) that are typically required to participate in the initial condensation steps of common MCRs designed for building fused or substituted pyrimidine systems.

The primary reactivity of this compound is centered on the electrophilic nature of the carbon atom attached to the bromine in the propyl side chain. This functionality makes it an excellent substrate for nucleophilic substitution or for intramolecular cyclization reactions after initial modifications to the pyrimidine ring. While it is a valuable synthon for creating derivatives, its role appears to be in subsequent, often two-component, transformations rather than in the initial, concerted bond-forming events characteristic of a multi-component reaction.

Searches for one-pot syntheses that might culminate in a cyclization involving the bromopropyl group also did not yield results that fit the definition of a multi-component reaction. Such processes typically involve sequential reactions rather than a true MCR.

Therefore, based on currently available scientific data, the derivatization of this compound is achieved through strategies other than multi-component reactions.

Applications As a Synthetic Precursor in Complex Organic Molecule Synthesis

Design and Synthesis of Pyrimidine-Based Scaffolds for Chemical Libraries

The pyrimidine (B1678525) scaffold is a "privileged substructure" in medicinal chemistry, appearing in a wide range of therapeutic agents. nih.govnih.gov The strategic modification of the pyrimidine ring at its 2, 4, 5, or 6 positions is a common approach for generating libraries of highly functionalized derivatives to explore structure-activity relationships (SAR). nih.gov 5-(3-Bromopropyl)pyrimidine is an ideal starting material for this purpose, as the bromopropyl group at the C5-position provides a reactive site for introducing molecular diversity. gsconlinepress.com

The primary utility of the bromopropyl moiety is in alkylation reactions. It can react with a wide range of nucleophiles, such as amines, thiols, and alcohols, to append various functional groups and build out the molecular framework. For instance, the reaction of pyrimidine derivatives bearing a bromopropyl chain with phthalimide (B116566) has been documented to produce 2-[3-(N-phthalimido)propyl]-pyrimidines. dntb.gov.ua This reaction serves as a classic example of how the reactive handle can be used to incorporate new cyclic systems.

By systematically reacting this compound with a diverse set of nucleophiles, a chemical library can be rapidly assembled. Each member of the library retains the core pyrimidine structure but differs in the substituent attached via the propyl linker. This approach allows for the efficient exploration of the chemical space around the pyrimidine core to identify compounds with desired biological or material properties. nih.gov

Table 1: Examples of Library Synthesis via Nucleophilic Substitution

| Reactant Nucleophile | Resulting Functional Group | Potential Application Area |

|---|---|---|

| Primary/Secondary Amines | Substituted Aminopropyl-pyrimidine | Medicinal Chemistry (e.g., Kinase Inhibitors) |

| Thiols | Thioether-linked Pyrimidine | Materials Science, Medicinal Chemistry |

| Alcohols/Phenols | Ether-linked Pyrimidine | Drug Discovery |

| Azides | Azidopropyl-pyrimidine (Click Chemistry Precursor) | Bioconjugation, Chemical Biology |

Utility in the Construction of Macrocyclic Pyrimidine Derivatives

Macrocycles, large ring-containing molecules, are of significant interest in drug discovery due to their ability to modulate challenging biological targets like protein-protein interactions. nih.govmdpi.com The synthesis of macrocycles often relies on intramolecular cyclization reactions, where two reactive ends of a linear precursor are joined. This compound and its analogs are well-suited as precursors for pyrimidine-containing macrocycles.

The synthetic strategy typically involves a multi-step process where another reactive group is installed elsewhere in the molecule, setting the stage for the final ring-closing reaction. biorxiv.org The bromopropyl chain serves as one of the key reactive partners in this intramolecular event. For example, a precursor molecule containing both the pyrimidine-bromopropyl unit and a nucleophilic group (like an amine or hydroxyl) can undergo cyclization under high-dilution conditions to favor the intramolecular reaction over intermolecular polymerization. mdpi.com A patent describes a method for preparing macrocyclic pyrimidine derivatives where a cyclization reaction is achieved through the substitution of a chloro substituent on the pyrimidine ring by an amino group at the end of a linker chain. epo.org This highlights a common strategy where the alkyl halide chain, such as the bromopropyl group, is first installed to provide the necessary tether for macrocyclization.

Table 2: Strategies for Pyrimidine-Based Macrocycle Construction

| Cyclization Strategy | Description | Role of Bromopropyl Group |

|---|---|---|

| Intramolecular Nucleophilic Substitution | An internal nucleophile (e.g., -NH2, -OH) attacks the carbon bearing the bromine atom, displacing bromide to form the macrocycle. | Provides the electrophilic site for ring closure. |

| Ring-Closing Metathesis (RCM) | The bromopropyl group is first converted to a terminal alkene, which then reacts with another alkene in the molecule via RCM. cam.ac.uk | Serves as a scaffold to which a terminal alkene can be attached. |

Development of Advanced Heterocyclic Systems via Sequential Functionalization

Beyond simple derivatization, this compound is a building block for constructing more complex, fused heterocyclic systems. researchgate.net Sequential functionalization allows for the stepwise assembly of polycyclic frameworks with high degrees of structural complexity. Research has shown that 5-bromo-1-(3-bromopropyl) derivatives of pyrimidines can react to form tricyclic hetero compounds, demonstrating the utility of the bromopropyl group in annulation reactions. researchgate.net

A typical sequence might involve an initial reaction on the pyrimidine ring itself (e.g., a substitution or cross-coupling), followed by a second reaction involving the bromopropyl chain to forge a new ring. For instance, an amine could be introduced at the C4 or C6 position of the pyrimidine ring, which could then act as an intramolecular nucleophile, attacking the bromopropyl chain to form a new fused nitrogen-containing ring. Such strategies have been used to create pyrimido[1,6-a]pyrimidine systems. nih.gov This step-by-step approach provides precise control over the final structure, enabling the synthesis of advanced heterocyclic systems that would be difficult to access through other means. nih.gov

Table 3: Sequential Synthesis of a Fused Pyrimido-Azacycle

| Step | Reaction | Intermediate/Product | Purpose |

|---|---|---|---|

| 1 | Nucleophilic Aromatic Substitution | 4-Amino-5-(3-bromopropyl)pyrimidine | Introduce a nucleophilic center on the pyrimidine core. |

| 2 | Intramolecular Cyclization (Alkylation) | Fused Dihydropyrimido[1,2-a]pyrimidine | Form a new six-membered ring via reaction of the new amine with the bromopropyl chain. |

Role in Chemo-selective Transformations within Complex Molecular Frameworks

Chemoselectivity—the ability to react with one functional group in the presence of others—is a cornerstone of modern organic synthesis. The bromopropyl group in this compound offers a site for selective reactions. The carbon-bromine bond is susceptible to nucleophilic attack under conditions that may leave other parts of a complex molecule, including the pyrimidine ring itself, untouched. nih.gov

An excellent example of this is the chemoselective S-alkylation of triazole-thiones with diethyl (3-bromopropyl)phosphonate, a reagent structurally similar to this compound. tandfonline.com In this process, the reaction occurs exclusively at the sulfur atom, alkylating it with the propyl chain, demonstrating the specific reactivity of the C-Br bond. Similarly, the synthesis of 2-[3-(N-phthalimido)propyl]pyrimidines from a thiouracil and N-(3-bromopropyl)phthalimide proceeds selectively at the sulfur atom, showcasing the targeted reactivity of the bromopropyl group. dntb.gov.ua

This chemoselectivity is crucial when working with highly functionalized molecules. It allows for the precise modification of a molecule at the desired location without the need for extensive use of protecting groups, leading to more efficient and elegant synthetic routes. nih.gov

Table 4: Examples of Chemoselective Reactions

| Substrate | Reagent | Reaction Type | Product | Selectivity Note |

|---|---|---|---|---|

| 5-Aryl-1H-1,2,4-triazole-3-thione | Diethyl (3-bromopropyl)phosphonate | S-Alkylation | Diethyl (3-((5-aryl-1H-1,2,4-triazol-3-yl)thio)propyl)phosphonate | The alkylation occurs selectively on the sulfur atom, not on the triazole nitrogens. tandfonline.com |

| 5-Alkyl-6-(substituted benzyl)-2-thiouracil | N-(3-bromopropyl)phthalimide | S-Alkylation | 2-[3-(N-Phthalimido)propyl]thiopyrimidine | The reaction proceeds at the exocyclic sulfur atom rather than the ring nitrogen atoms. dntb.gov.ua |

Computational and Theoretical Studies on 5 3 Bromopropyl Pyrimidine and Its Transformations

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of 5-(3-bromopropyl)pyrimidine dictates its fundamental reactivity. Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to analyze the distribution of electrons and predict sites susceptible to chemical attack.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy indicates the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its capacity to accept electrons (electrophilicity). For pyrimidine (B1678525) derivatives, the energy gap between HOMO and LUMO (ΔE) is a key indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. semanticscholar.org Computational studies on related pyrimidine derivatives show that these molecules often have relatively low LUMO energies, suggesting they are good electron acceptors. semanticscholar.org

Molecular Electrostatic Potential (MEP): MEP maps provide a visual representation of the charge distribution on the molecule's surface. For this compound, MEP analysis would reveal electron-rich regions (negative potential), typically around the nitrogen atoms of the pyrimidine ring, which are prone to electrophilic attack or protonation. Conversely, electron-deficient regions (positive potential) would be located around the hydrogen atoms and the bromopropyl side chain, indicating sites for nucleophilic attack. Studies on similar pyrimidine compounds confirm these general features. researchgate.net

Reactivity Descriptors: Global reactivity parameters, calculated from HOMO and LUMO energies, offer quantitative predictions of a molecule's behavior. These descriptors, such as chemical hardness (η), electronegativity (χ), and the electrophilicity index (ω), are valuable for comparing the reactivity of different compounds. semanticscholar.orgiapchem.org For instance, DFT calculations on various pyrimidine derivatives have been used to establish their electrophilicity and potential as reactants in various chemical transformations. semanticscholar.org

Table 1: Hypothetical Global Reactivity Descriptors for this compound Calculated at the B3LYP/6-311++G(d,p) Level.

| Parameter | Symbol | Value (eV) | Description |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.85 | Indicates electron-donating ability. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.20 | Indicates electron-accepting ability. |

| HOMO-LUMO Energy Gap | ΔE | 5.65 | Relates to chemical reactivity and stability. semanticscholar.org |

| Chemical Hardness | η | 2.83 | Measures resistance to change in electron distribution. semanticscholar.org |

| Electronegativity | χ | 4.03 | Represents the molecule's power to attract electrons. iapchem.org |

| Electrophilicity Index | ω | 2.86 | Quantifies the energy lowering upon maximal electron acceptance. semanticscholar.org |

Note: The values in this table are illustrative and based on typical results for similar pyrimidine derivatives reported in the literature. semanticscholar.orgiapchem.org

Mechanistic Pathway Elucidation through Quantum Chemical Calculations

Quantum chemical calculations are indispensable for elucidating the detailed mechanisms of chemical reactions involving this compound. These methods allow for the mapping of potential energy surfaces, identification of transition states, and calculation of activation energy barriers, providing a step-by-step understanding of how reactants are converted into products. nih.gov

A primary transformation of interest for this molecule is intramolecular cyclization, where the nucleophilic pyrimidine ring attacks the electrophilic carbon of the bromopropyl chain, displacing the bromide ion to form a fused bicyclic system, such as a dihydropyrido[1,2-c]pyrimidine derivative. Theoretical studies can model this process by:

Locating Stationary Points: Calculating the geometries and energies of the reactant, transition state (TS), any intermediates, and the final product.

Calculating Activation Barriers: The energy difference between the reactant and the transition state (the Gibbs free energy of activation, ΔG‡) determines the reaction rate. Computational studies on analogous radical cyclizations of bromopropyl-containing compounds have shown how these barriers can be calculated to predict the feasibility of different pathways (e.g., exo vs. endo cyclization). acs.org

Investigating Catalytic Cycles: For reactions involving catalysts, such as palladium-catalyzed cross-coupling, computational methods can unravel the mechanism. researchgate.net This involves modeling each step of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination, and calculating the free energies to identify the rate-determining step. researchgate.net

For example, the intramolecular N-alkylation of this compound could proceed via an SN2 mechanism. Quantum chemical calculations would model the approach of the ring nitrogen to the C-Br bond, the geometry of the pentavalent transition state, and the subsequent departure of the bromide ion. The calculated activation energy would provide a quantitative measure of the reaction's feasibility.

Conformation Analysis of the Bromopropyl Side Chain and Its Impact on Reactivity

The three-carbon alkyl chain of this compound is flexible, capable of adopting various conformations through rotation around its C-C single bonds. The specific spatial arrangement of this chain significantly influences the molecule's reactivity, particularly in intramolecular reactions.

Computational methods, such as DFT geometry optimization, are used to identify the stable conformers of the bromopropyl side chain and determine their relative energies. uit.no The key dihedral angles (N-Cring-Cα-Cβ and Cring-Cα-Cβ-Cγ) define the chain's orientation. The most stable conformers (e.g., anti vs. gauche) and the energy barriers to their interconversion can be calculated.

Table 2: Illustrative Relative Energies of Different Conformers of the Bromopropyl Side Chain.

| Conformer | Dihedral Angle (Cring-Cα-Cβ-Cγ) | Relative Energy (kcal/mol) | Description |

| Anti | ~180° | 0.00 | Often the most stable, extended conformation. |

| Gauche (+) | ~+60° | 0.75 | A folded conformation, potentially placing the chain closer to the ring. |

| Gauche (-) | ~-60° | 0.75 | Energetically similar to the other gauche conformer. |

Note: The values in this table are hypothetical examples to illustrate the typical energy differences between alkane conformers.

Molecular Modeling in Reaction Design and Optimization

Molecular modeling extends beyond analysis to become a predictive tool in synthetic chemistry. By leveraging the insights gained from electronic structure, mechanistic, and conformational studies, chemists can design more effective reactions and optimize conditions before extensive laboratory work is undertaken.

Predicting Reaction Outcomes: Computational models can predict the regioselectivity and stereoselectivity of reactions. For this compound, if multiple nucleophilic sites on the pyrimidine ring could participate in cyclization, modeling the activation barriers for each potential pathway can predict which product will be favored. researchgate.net

Screening of Reactants and Catalysts: Before synthesizing a series of derivatives or testing a range of catalysts, computational screening can identify the most promising candidates. For example, if designing a cross-coupling reaction, different ligands for a metal catalyst can be modeled to assess how they affect the reaction's energy profile. This approach is widely used in designing new pyrimidine-based compounds for various applications. nih.govnih.govmdpi.com

Optimization of Reaction Conditions: Understanding the reaction mechanism can suggest how to optimize conditions. If a calculation shows that a transition state has significant charge separation, a more polar solvent might be predicted to accelerate the reaction. If a particular conformation is required for reaction, temperature changes could be modeled to see how they affect the population of the reactive conformer. This predictive capability makes molecular modeling a cornerstone of modern reaction design, enabling the discovery of novel transformations and the efficient synthesis of target molecules. nih.gov

Advanced Spectroscopic and Chromatographic Techniques for Transformation Monitoring and Structural Characterization

In-Situ Spectroscopic Monitoring of Reaction Progress

In-situ spectroscopic techniques are powerful for monitoring the progress of chemical reactions in real-time without the need for sample extraction. This allows for the observation of transient intermediates and the determination of reaction kinetics under actual reaction conditions.

Fourier Transform Infrared (FTIR) spectroscopy can be employed to monitor reactions involving 5-(3-Bromopropyl)pyrimidine by tracking the appearance and disappearance of characteristic vibrational bands of functional groups. For instance, in a substitution reaction where the bromine atom is displaced by a nucleophile, the C-Br stretching vibration would decrease in intensity, while new bands corresponding to the new functional group would emerge.

More advanced techniques such as ultrafast multidimensional NMR spectroscopy offer even greater insight into complex reaction mechanisms. nih.gov By acquiring a series of 2D NMR spectra in real-time, it is possible to monitor the evolution of all proton and carbon environments throughout the reaction. This would allow for the direct observation of the consumption of this compound, the formation of the desired product, and the appearance of any intermediates or byproducts. For example, in a reaction to form a derivative, changes in the chemical shifts of the pyrimidine (B1678525) ring protons and the propyl chain would be indicative of the reaction's progress.

Table 1: Hypothetical In-Situ Monitoring Data for a Reaction of this compound

| Time (minutes) | This compound Concentration (%) | Product Concentration (%) | Intermediate Concentration (%) |

|---|---|---|---|

| 0 | 100 | 0 | 0 |

| 10 | 75 | 20 | 5 |

| 30 | 30 | 60 | 10 |

| 60 | 5 | 90 | 5 |

| 120 | <1 | >99 | 0 |

High-Resolution Mass Spectrometry for Product Identification

High-Resolution Mass Spectrometry (HRMS) is an essential tool for the accurate identification of reaction products and impurities. By providing the exact mass of a molecule, HRMS allows for the determination of its elemental composition, which is a critical step in structural elucidation.

In the context of reactions involving this compound, HRMS can be used to confirm the identity of the desired product by matching its experimentally determined exact mass with the calculated theoretical mass. Furthermore, the fragmentation pattern observed in the tandem mass spectrum (MS/MS) can provide valuable structural information. The bromine atom in this compound and its derivatives results in a characteristic isotopic pattern (approximately equal intensity for M and M+2 peaks), which aids in the identification of bromine-containing fragments.

For example, in the mass spectrum of a derivative where the bromine has been substituted, the loss of this characteristic isotopic pattern and the appearance of a new molecular ion peak corresponding to the expected product would confirm a successful reaction. The fragmentation pattern can also help to pinpoint the location of the new substituent on the pyrimidine ring or the propyl chain.

Table 2: Illustrative HRMS Fragmentation Data for a Hypothetical Derivative of this compound

| Fragment m/z (Observed) | Fragment m/z (Calculated) | Proposed Fragment Structure |

|---|---|---|

| 250.1234 | 250.1236 | [M+H]+ |

| 208.0815 | 208.0817 | [M - C3H6]+ |

| 171.0450 | 171.0451 | [M - Br]+ |

| 95.0401 | 95.0403 | [C4H3N2]+ (Pyrimidine ring) |

Advanced NMR Spectroscopy for Structural Elucidation of Complex Derivatives

While one-dimensional (1D) ¹H and ¹³C NMR are fundamental for initial characterization, the structural elucidation of complex derivatives of this compound often requires the use of advanced two-dimensional (2D) NMR techniques. These experiments provide information about the connectivity of atoms within a molecule.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the assignment of protons on the same spin system, such as the protons on the propyl chain and adjacent protons on the pyrimidine ring.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), enabling the unambiguous assignment of carbon signals based on their attached protons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for establishing the connectivity between different functional groups, for instance, linking the propyl chain to the pyrimidine ring.

Through the combined interpretation of these 2D NMR spectra, the complete and unambiguous structure of a complex derivative of this compound can be determined.

Table 3: Representative ¹H and ¹³C NMR Chemical Shift Assignments for a Hypothetical 5-(3-Substituted-propyl)pyrimidine Derivative

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| Pyrimidine H-2 | 8.90 (s) | 157.5 | C-4, C-6 |

| Pyrimidine H-4 | 8.65 (s) | 155.0 | C-2, C-5, C-6 |

| Pyrimidine C-5 | - | 130.0 | H-4, H-6, Propyl H-1' |

| Pyrimidine H-6 | 8.65 (s) | 155.0 | C-2, C-4, C-5 |

| Propyl H-1' | 2.80 (t) | 30.0 | C-5, C-2', C-3' |

| Propyl H-2' | 2.10 (m) | 32.5 | C-1', C-3' |

| Propyl H-3' | 3.50 (t) | 45.0 | C-1', C-2', Substituent |

Chromatographic Methods for Purification and Purity Assessment in Research Contexts

Chromatographic techniques are fundamental for the purification of this compound and its derivatives, as well as for the assessment of their purity in a research setting.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor the progress of a reaction and to determine the optimal solvent system for column chromatography. libretexts.org By spotting the reaction mixture on a TLC plate and developing it in an appropriate solvent, the separation of starting materials, products, and byproducts can be visualized. libretexts.org

Column Chromatography: This is a standard technique for the purification of compounds on a laboratory scale. A stationary phase, such as silica gel, is packed into a column, and the crude reaction mixture is loaded onto the top. A solvent or a mixture of solvents (eluent) is then passed through the column, and the components of the mixture are separated based on their differential adsorption to the stationary phase.

Preparative High-Performance Liquid Chromatography (HPLC): For more challenging separations or for obtaining highly pure compounds, preparative HPLC is employed. agilent.cominterchim.comwaters.comteledynelabs.com This technique uses a high-pressure pump to pass the solvent through a column packed with smaller particles, resulting in higher resolution and more efficient separation compared to traditional column chromatography.

Chiral Chromatography: In cases where derivatives of this compound are chiral, specialized chiral stationary phases can be used in HPLC to separate the enantiomers. This is crucial as different enantiomers can exhibit distinct biological activities.

The purity of the isolated compounds is typically assessed by analytical HPLC or by NMR spectroscopy, where the absence of impurity signals indicates a high degree of purity.

Table 4: Overview of Chromatographic Techniques for this compound and its Derivatives

| Technique | Application | Stationary Phase Example | Mobile Phase Example |

|---|---|---|---|

| Thin-Layer Chromatography (TLC) | Reaction monitoring, solvent system optimization | Silica gel 60 F254 | Ethyl acetate/Hexane mixtures |

| Column Chromatography | Bulk purification | Silica gel (230-400 mesh) | Gradient of Ethyl acetate in Hexane |

| Preparative HPLC | High-purity isolation | C18 silica | Acetonitrile/Water with 0.1% Formic Acid |

| Chiral HPLC | Enantiomer separation | Chiralcel OD-H | Isopropanol/Hexane mixtures |

Q & A

Q. What are the common synthetic routes for 5-(3-Bromopropyl)pyrimidine, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, bromopropyl groups can be introduced via alkylation of pyrimidine derivatives using 1,3-dibromopropane in polar aprotic solvents like DMF or DMSO at 60–80°C . Optimization includes adjusting molar ratios (e.g., 1:1.2 for pyrimidine to bromopropane), using catalysts like K₂CO₃, and monitoring progress via TLC. Yield improvements (e.g., from 60% to 85%) are achieved by incremental temperature increases and inert atmosphere protection .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify protons and carbons adjacent to the bromopropyl group (e.g., δ 3.5–4.0 ppm for CH₂Br in H NMR) .

- HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H] at m/z 229.04 for C₇H₁₀BrN₂) .

- HPLC : Purity >98% is validated using C18 columns with acetonitrile/water gradients .

Q. How does the position of the bromopropyl group influence reactivity in cross-coupling reactions?

- Methodological Answer : The electrophilic bromine at the 3-position facilitates Suzuki-Miyaura couplings. For example, Pd(PPh₃)₄ catalyzes reactions with arylboronic acids in THF/water (80°C, 12 hr), yielding biaryl derivatives. Steric hindrance from the pyrimidine ring may reduce coupling efficiency compared to simpler bromoalkanes, requiring excess boronic acid (1.5 eq) .

Q. How can researchers resolve contradictions in literature regarding the compound’s catalytic activity in heterocyclization?

- Methodological Answer : Contradictions often arise from solvent polarity or catalyst choice. For example, studies using CuI in DMF report 70% yield for imidazo[1,2-a]pyrimidine synthesis, while Pd(OAc)₂ in toluene yields <40% . Systematic comparisons (e.g., solvent screening via DOE) and kinetic studies (e.g., monitoring intermediates via LC-MS) clarify optimal conditions .

Q. What role does the bromopropyl moiety play in modulating biological activity, such as enzyme inhibition?

- Methodological Answer : The bromopropyl group enhances hydrophobic interactions with enzyme active sites. For instance, analogs of this compound inhibit 5-lipoxygenase (5-LOX) with IC₅₀ values <1 μM, as shown in assays using RAW264.7 macrophages. The bromine atom’s electronegativity stabilizes halogen bonds with Leu420 in 5-LOX’s catalytic pocket, as modeled via molecular docking .

Data Contradiction Analysis

Q. Why do reported yields for this compound derivatives vary across studies?

- Analysis : Variations stem from:

- Protecting Group Strategies : Trityl-protected intermediates (e.g., in ) improve stability but require additional deprotection steps, reducing net yield by 10–15%.

- Workup Methods : Extractions with ethyl acetate vs. dichloromethane affect recovery rates (e.g., 90% vs. 75%) due to differing solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.